N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219957-75-1
VCID: VC2836646
InChI: InChI=1S/C14H16N4O.ClH/c1-9-4-2-3-5-11(9)16-14(19)13-10-8-15-7-6-12(10)17-18-13;/h2-5,15H,6-8H2,1H3,(H,16,19)(H,17,18);1H
SMILES: CC1=CC=CC=C1NC(=O)C2=NNC3=C2CNCC3.Cl
Molecular Formula: C14H17ClN4O
Molecular Weight: 292.76 g/mol

N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

CAS No.: 1219957-75-1

Cat. No.: VC2836646

Molecular Formula: C14H17ClN4O

Molecular Weight: 292.76 g/mol

* For research use only. Not for human or veterinary use.

N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride - 1219957-75-1

Specification

CAS No. 1219957-75-1
Molecular Formula C14H17ClN4O
Molecular Weight 292.76 g/mol
IUPAC Name N-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C14H16N4O.ClH/c1-9-4-2-3-5-11(9)16-14(19)13-10-8-15-7-6-12(10)17-18-13;/h2-5,15H,6-8H2,1H3,(H,16,19)(H,17,18);1H
Standard InChI Key FMHBEXMYPPVGJA-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)C2=NNC3=C2CNCC3.Cl
Canonical SMILES CC1=CC=CC=C1NC(=O)C2=NNC3=C2CNCC3.Cl

Introduction

Chemical Identity and Structural Properties

Basic Identification Parameters

N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride, also known as N-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride, is identified by several key parameters that distinguish it from other compounds. These identification markers are crucial for researchers working with this compound.

ParameterValue
CAS Number1219957-75-1
Molecular FormulaC₁₄H₁₇ClN₄O
Molecular Weight292.76 g/mol
MDL NumberMFCD13562715
Storage ConditionsSealed, Room Temperature

The compound's structure features a bicyclic pyrazolo[4,3-c]pyridine scaffold with the pyridine ring being partially saturated (tetrahydro), a carboxamide linkage group, and an o-tolyl (2-methylphenyl) moiety . The hydrochloride salt form enhances solubility and stability compared to the free base form, making it more suitable for research applications.

Structural Characteristics

The structural arrangement of this compound includes several key components that contribute to its chemical behavior and potential biological interactions:

  • A pyrazolo[4,3-c]pyridine core with the pyridine ring in a tetrahydro form

  • A carboxamide group (-CONH-) at the 3-position of the pyrazole ring

  • An o-tolyl group with a methyl substituent at the ortho position of the phenyl ring

  • A hydrochloride salt formation that modifies the molecule's solubility profile

The position of the methyl group on the phenyl ring (ortho position) creates specific steric effects that influence the compound's three-dimensional conformation and potential interactions with biological targets.

Synthesis Methods

Formation of the Pyrazolo-Pyridine Core

The synthesis of N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves multiple steps that require precision in organic chemistry techniques. The formation of the pyrazolo-pyridine core is a critical initial step in the synthesis process.

This step typically involves cyclization reactions using appropriate precursors, often including hydrazine derivatives. The cyclization process establishes the bicyclic system that forms the backbone of the target molecule. This approach allows for the creation of the heterocyclic scaffold that serves as the foundation for subsequent modifications.

Carboxamide Formation and Functionalization

After establishing the core structure, the carboxamide linkage must be formed through reaction of the carboxylic acid group at the 3-position of the pyrazolo-pyridine with the amine group of o-toluidine (2-methylaniline). This coupling reaction typically employs condensation methods and may require activation of the carboxylic acid to facilitate the formation of the amide bond.

The selection of appropriate coupling reagents and reaction conditions is crucial for achieving high yields and purity in this step. The carboxamide formation creates the critical linkage that connects the heterocyclic core to the o-tolyl group, establishing the compound's final structural framework.

Salt Formation and Purification

The final step involves the conversion of the free base form to its hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid under controlled conditions. The salt formation enhances the compound's solubility in aqueous media and improves its stability for storage and handling.

Purification techniques such as recrystallization and chromatography are employed to achieve the high purity required for research applications. These purification steps are essential for removing synthesis byproducts and ensuring the compound meets the necessary quality standards.

Biological Activity and Applications

Molecular Interactions and Mechanisms

The biological activity of this compound likely stems from its ability to interact with specific molecular targets. These interactions may involve various mechanisms:

  • Enzyme inhibition: The compound may bind to active sites of specific enzymes, preventing their normal function and altering biochemical pathways.

  • Receptor modulation: Its structure may allow it to bind to cellular receptors, influencing downstream signaling cascades.

  • Transcription factor interactions: Some compounds with similar structures affect gene expression by interacting with transcription factors, thereby modulating protein synthesis.

The specific molecular targets and detailed mechanisms of action for this particular compound require further dedicated research to fully elucidate.

Comparison with Similar Compounds

Structural Analogs with Different Tolyl Substitutions

N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride belongs to a family of related compounds that differ primarily in the position of the methyl group on the phenyl ring. Comparing these compounds provides insights into structure-activity relationships.

CompoundCAS NumberKey Structural Difference
N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride1219957-75-1Methyl group at ortho position
N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride1219976-41-6Methyl group at para position
N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride1220038-41-4Methyl group at meta position

These structural variations can significantly affect the compounds' physicochemical properties, three-dimensional conformations, and biological activities . The ortho-positioned methyl group in particular creates steric constraints that may result in unique binding characteristics compared to its isomers.

Related Pyrazolo-Pyridine Derivatives

Beyond the tolyl analogs, other pyrazolo-pyridine derivatives with different functional groups have been studied. For instance, pyrazolo[4,3-c]pyridine sulfonamides have been investigated as carbonic anhydrase inhibitors, representing a different application of the same core structure .

The diversity of these related compounds demonstrates the versatility of the pyrazolo-pyridine scaffold as a platform for developing compounds with varied biological activities. Each modification to the core structure or substituents can lead to significant changes in target selectivity and pharmacological profile.

Industrial Production and Purification

Scale-Up Considerations

Industrial production of N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride requires optimization of synthetic routes to achieve high yield and purity while maintaining cost-effectiveness. Several considerations are important for successful scale-up:

  • Advanced catalytic systems may be employed to enhance reaction rates and selectivity.

  • Continuous flow reactors might replace batch processes to improve efficiency and consistency.

  • Reaction conditions (temperature, solvent, concentration) require careful control to maximize yield and minimize side products.

These optimizations are essential for transitioning from laboratory-scale synthesis to industrial production while maintaining the compound's quality and purity.

Purification Techniques

After synthesis, the compound must undergo rigorous purification to meet research or pharmaceutical standards:

  • Crystallization is often used as a primary purification method, taking advantage of the compound's solubility properties to form pure crystals.

  • Chromatographic techniques may be employed for final purification steps, especially for high-purity applications.

  • Quality control testing, including analytical methods like HPLC, mass spectrometry, and NMR spectroscopy, ensures the final product meets required specifications.

The purification strategy must be tailored to address the specific impurities that may be present, which often depend on the synthetic route employed.

Research Applications and Future Directions

Current Research Utilization

N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is primarily utilized in research settings where its specific structural features make it valuable for various scientific investigations:

  • As a chemical probe to study biological systems and elucidate the functions of specific molecular targets.

  • In medicinal chemistry research programs focused on developing new therapeutic agents based on the pyrazolo-pyridine scaffold.

  • In structure-activity relationship studies to understand how subtle structural modifications affect biological activity.

These research applications contribute to our understanding of both the compound itself and the broader implications of its structural class in drug discovery.

Future Research Directions

Several promising directions exist for future research involving this compound:

  • Further investigation of its specific binding targets and detailed mechanisms of action.

  • Development of more efficient synthetic routes to improve accessibility and reduce production costs.

  • Exploration of structural modifications to enhance potency, selectivity, or pharmacokinetic properties.

  • Investigation of potential synergistic effects when combined with other therapeutic agents.

These research directions could expand our understanding of this compound's potential applications and contribute to the development of new therapeutic strategies.

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